Thiazolo[4,5-b]pyridine-6-carbonitrile
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Overview
Description
Thiazolo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an ethanol solvent . Another approach involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives to form the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of the compound. This method involves the use of resin-bound intermediates that undergo sequential reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Thiazolo[4,5-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit enzymes such as poly (ADP-ribose) polymerase-1, which plays a role in DNA repair . Additionally, the compound can act as an antagonist to certain receptors, thereby modulating biological pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another thiazole-pyridine fused compound with similar biological activities.
Pyrano[2,3-d]thiazole: A related compound with a pyran ring fused to a thiazole, known for its antimicrobial properties.
Uniqueness: Thiazolo[4,5-b]pyridine-6-carbonitrile is unique due to its specific fusion pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents with diverse pharmacological profiles .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-2-5-1-6-7(9-3-5)10-4-11-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJPDRJBYQHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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